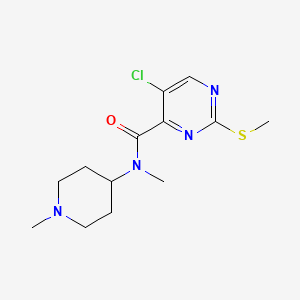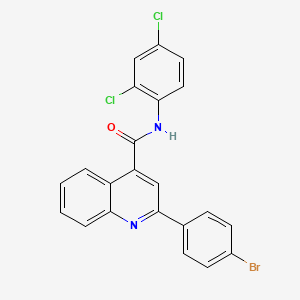![molecular formula C18H20N6O3 B4734001 4-amino-2-(morpholin-4-yl)-7-oxo-N-phenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B4734001.png)
4-amino-2-(morpholin-4-yl)-7-oxo-N-phenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
Vue d'ensemble
Description
4-amino-2-(morpholin-4-yl)-7-oxo-N-phenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrimidine ring fused with a pyridine ring, a morpholine moiety, and a phenyl group, making it a unique and versatile molecule in medicinal chemistry.
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . The compound’s interaction with CDK2 also induces apoptosis within cells , which is a programmed cell death mechanism that helps in eliminating cancerous or abnormal cells.
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway via the inhibition of CDK2 . CDK2 is essential for the G1/S and G2/M transition phases of the cell cycle . By inhibiting CDK2, the compound disrupts these transitions, leading to cell cycle arrest . This disruption can lead to the induction of apoptosis, thereby eliminating the proliferating cells .
Result of Action
The compound’s action results in significant cell cycle arrest and the induction of apoptosis . These effects lead to a substantial reduction in cell proliferation, particularly in cancerous cells . Therefore, the compound shows potential as a therapeutic agent in cancer treatment .
Orientations Futures
The future directions in the research of pyrimidines involve the development of new pyrimidines as anti-inflammatory agents . Detailed SAR (Structure-Activity Relationship) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Méthodes De Préparation
The synthesis of 4-amino-2-(morpholin-4-yl)-7-oxo-N-phenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the reaction may start with the formation of a pyrimidine intermediate, which is then subjected to further reactions to introduce the morpholine and phenyl groups . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions.
Applications De Recherche Scientifique
4-amino-2-(morpholin-4-yl)-7-oxo-N-phenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-amino-2-(morpholin-4-yl)-7-oxo-N-phenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide include other pyrido[2,3-d]pyrimidine derivatives and related heterocyclic compounds. These compounds often share similar biological activities but may differ in their potency, selectivity, and pharmacokinetic properties. Some examples of similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their kinase inhibitory activities.
Indole derivatives: Exhibiting a wide range of biological activities, including antiviral and anticancer properties.
Thieno[3,2-d]pyrimidine derivatives: Evaluated as inhibitors of specific enzymes like PI3 kinase.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
4-amino-2-morpholin-4-yl-7-oxo-N-phenyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c19-15-14-12(17(26)20-11-4-2-1-3-5-11)10-13(25)21-16(14)23-18(22-15)24-6-8-27-9-7-24/h1-5,12H,6-10H2,(H,20,26)(H3,19,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHHCNRYUAQMKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C3C(CC(=O)NC3=N2)C(=O)NC4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4733928.png)
![ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-(FURAN-2-AMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B4733936.png)

![1-{1-[4-(Butan-2-yl)phenyl]propyl}-3-[3-(methylsulfanyl)phenyl]urea](/img/structure/B4733952.png)
![N-(3-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4733972.png)
![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4733985.png)
![1-ethyl-3,4,9-trimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B4733990.png)
![(5E)-1-(3-chloro-2-methylphenyl)-5-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4733991.png)
![{4-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B4733996.png)
![1-(3-Chlorophenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine](/img/structure/B4733997.png)
![(6Z)-5-imino-2-(2-methylphenyl)-6-[(5-phenylfuran-2-yl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4734009.png)

![N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B4734020.png)
![4-({[(3,4-DIFLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE](/img/structure/B4734026.png)
